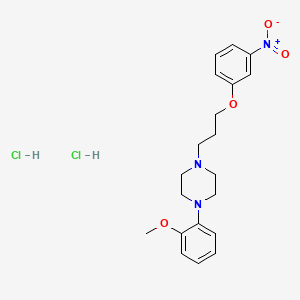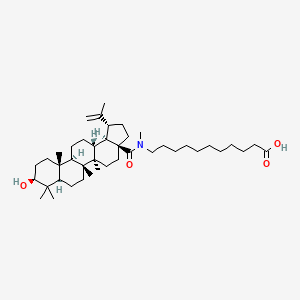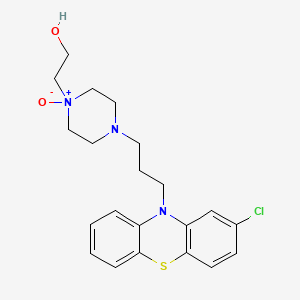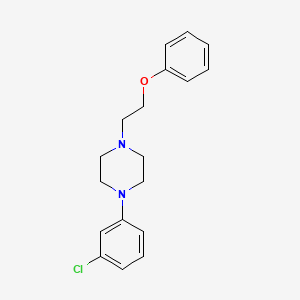
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the core piperazine structure. The methoxyphenyl and nitrophenoxypropyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include methoxybenzene, nitrophenol, and propyl halides. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its dihydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Compounds such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) share structural similarities.
Phenylpiperazines: Compounds like 1-(2,3-dimethoxyphenyl)piperazine (DMPP) and 1-(4-methoxyphenyl)piperazine (MeOPP).
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride is unique due to the presence of both methoxyphenyl and nitrophenoxypropyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its binding affinity to specific molecular targets and its overall pharmacological profile.
Eigenschaften
CAS-Nummer |
84344-54-7 |
|---|---|
Molekularformel |
C20H27Cl2N3O4 |
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-[3-(3-nitrophenoxy)propyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C20H25N3O4.2ClH/c1-26-20-9-3-2-8-19(20)22-13-11-21(12-14-22)10-5-15-27-18-7-4-6-17(16-18)23(24)25;;/h2-4,6-9,16H,5,10-15H2,1H3;2*1H |
InChI-Schlüssel |
ZMPAXWZRHMMJKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC(=C3)[N+](=O)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)





